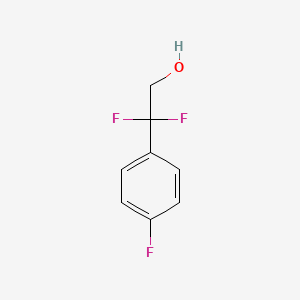

2,2-difluoro-2-(4-fluorophenyl)ethanol

Description

Significance of Fluorine Substitution in Modern Molecular Design

The substitution of hydrogen with fluorine has become a powerful strategy in modern molecular design due to fluorine's unique electronic properties and relatively small size. selvita.comscispace.com As the most electronegative element, fluorine's presence in a molecule can profoundly influence its physicochemical and biological properties. tandfonline.com

Key effects of fluorine substitution include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity and basicity of adjacent functional groups, impacting the molecule's reactivity and intermolecular interactions. tandfonline.com

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation. tandfonline.com This often leads to improved pharmacokinetic profiles for drug candidates.

Increased Binding Affinity: Fluorine's ability to participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, can enhance the binding affinity of a ligand to its biological target. tandfonline.com

Alteration of Lipophilicity: The introduction of fluorine can modify a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This allows for the fine-tuning of a compound's ability to permeate biological membranes. selvita.com

These attributes have made fluorine a common feature in many successful pharmaceuticals and agrochemicals. nih.gov

Table 1: Comparison of Key Atomic and Bond Properties

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| van der Waals Radius | 1.20 Å | 1.47 Å tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 tandfonline.com |

Overview of α,α-Difluoroalcohols in Synthetic Methodologies and Chemical Transformations

Within the broad class of fluorinated compounds, α,α-difluoroalcohols are particularly valuable synthetic intermediates. nih.gov These molecules feature a hydroxyl group attached to a carbon atom that is also bonded to two fluorine atoms. This structural motif imparts unique reactivity.

The synthesis of α,α-difluoroalcohols can be achieved through various methods. A common approach involves the reduction of corresponding α,α-difluoro ketones or esters. For instance, 2,2-difluoro-2-phenylethanol (B1279243) can be synthesized from its acetate (B1210297) precursor using sodium hydroxide (B78521). google.com Another route involves the use of reducing agents like sodium borohydride (B1222165) on an ethyl ester to yield the final difluoroalcohol. google.com

In chemical transformations, α,α-difluoroalcohols serve as versatile precursors. The hydroxyl group can be readily functionalized or displaced, providing a handle for constructing more complex molecular architectures. The presence of the geminal difluoro group influences the reactivity at the alcohol carbon, making it a focal point for various synthetic manipulations. These compounds are considered important aliphatic fluorine-containing intermediates for fine chemicals, with applications in pesticides and medicine. google.com

Research Rationale for Investigating 2,2-Difluoro-2-(4-fluorophenyl)ethanol

The specific investigation of 2,2-difluoro-2-(4-fluorophenyl)ethanol is driven by its potential as a specialized building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The rationale for its study can be broken down into several key aspects:

Precursor for Biologically Active Molecules: The structural features of 2,2-difluoro-2-(4-fluorophenyl)ethanol make it an attractive precursor for more complex molecules with potential biological activity. For example, related non-gem-difluorinated compounds like 2-(4-fluorophenyl)ethanol are used as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com The introduction of the gem-difluoro group is a common strategy to enhance metabolic stability and binding affinity.

Exploration of Synthetic Methodologies: The synthesis of this compound, as outlined in patent literature, involves multi-step sequences. google.com Research into more efficient and scalable synthetic routes for this and similar molecules is an active area of investigation, aiming to make these valuable building blocks more accessible. For instance, a known synthesis involves a three-step process starting from 1-bromo-4-fluorobenzene (B142099) and diethyl oxalate, followed by fluorination and reduction. google.com

The study of 2,2-difluoro-2-(4-fluorophenyl)ethanol contributes to the fundamental understanding of organofluorine chemistry and expands the toolbox available to medicinal and synthetic chemists for the creation of novel and improved chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLFKUJAPXWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Difluoro 2 4 Fluorophenyl Ethanol and Analogues

Multi-Step Chemical Synthesis Approaches

Multi-step chemical syntheses provide versatile and adaptable routes to 2,2-difluoro-2-(4-fluorophenyl)ethanol, allowing for the precise installation of the difluoromethylene group and the chiral alcohol functionality. These approaches often involve the sequential application of powerful synthetic transformations.

Grignard Reaction Sequences in α,α-Difluoroalcohol Construction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. In the context of α,α-difluoroalcohol construction, a Grignard reagent can be reacted with a suitable α,α-difluorocarbonyl precursor. For the synthesis of 2,2-difluoro-2-(4-fluorophenyl)ethanol, this would typically involve the reaction of a 4-fluorophenyl Grignard reagent with a 2,2-difluoroacetaldehyde equivalent or, more commonly, the reaction of an organometallic reagent with a 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one precursor.

The general scheme for a Grignard reaction to produce a secondary alcohol involves the nucleophilic addition of the organomagnesium halide to an aldehyde. sigmaaldrich.com The reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired alcohol. masterorganicchemistry.com

Table 1: Illustrative Grignard Reaction for α,α-Difluoroalcohol Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-fluorophenylmagnesium bromide | 2,2-difluoroacetaldehyde | 2,2-difluoro-1-(4-fluorophenyl)ethanol |

It is important to note that the synthesis of the required difluorinated carbonyl precursors can be challenging.

Fluorination Reagents and Their Application in C-F Bond Formation (e.g., DAST, Me₃SiCF₃)

The direct introduction of fluorine atoms is a critical step in the synthesis of fluorinated organic compounds. Reagents such as diethylaminosulfur trifluoride (DAST) and trimethyl(trifluoromethyl)silane (Me₃SiCF₃), also known as the Ruppert-Prakash reagent, are powerful tools for this purpose.

DAST is a versatile fluorinating agent capable of converting alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides. wikipedia.orgenamine.net The reaction of a carbonyl compound with DAST proceeds via nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, followed by elimination and subsequent fluoride (B91410) attack to generate the difluorinated product. sigmaaldrich.com

Table 2: Application of DAST in Fluorination

| Substrate | Product |

|---|---|

| 4-fluorobenzaldehyde | 1-(difluoromethyl)-4-fluorobenzene |

Me₃SiCF₃, in the presence of a fluoride source, serves as a nucleophilic trifluoromethylating agent. It can also be used to introduce a difluoromethylene group under certain conditions.

Reductive Transformations of Fluorinated Carbonyl Precursors

The final step in many synthetic routes to 2,2-difluoro-2-(4-fluorophenyl)ethanol involves the reduction of a corresponding fluorinated carbonyl precursor, namely 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome of the reaction.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

For asymmetric reductions, chiral reducing agents or catalysts are employed. One notable example is the use of chiral oxazaborolidines, as developed by Corey, Bakshi, and Shibata (CBS), which can catalyze the enantioselective reduction of prochiral ketones with high levels of stereocontrol. researchgate.net

Table 3: Reductive Transformations of 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one

| Reducing Agent | Product | Stereoselectivity |

|---|---|---|

| Sodium borohydride | 2,2-difluoro-1-(4-fluorophenyl)ethanol | Racemic |

| (R)-CBS catalyst / Borane | (R)-2,2-difluoro-1-(4-fluorophenyl)ethanol | High enantioselectivity |

Synthetic Routes from Pentafluoro-Gem-Diols

Recent advancements have demonstrated the utility of pentafluoro-gem-diols as precursors to valuable fluorinated molecules, including 2,2-difluoroethanols. These diols can serve as a source of difluoroenolates, which can then react with various electrophiles. This methodology offers a novel approach to the construction of the α,α-difluoroalcohol moiety.

Chemoenzymatic and Biocatalytic Pathways to Chiral Fluorinated Alcohols

Chemoenzymatic and biocatalytic methods offer an attractive alternative to traditional chemical synthesis, often providing high levels of stereoselectivity under mild reaction conditions. The use of enzymes, particularly alcohol dehydrogenases, for the synthesis of chiral fluorinated alcohols has gained significant attention.

Stereoselective Reduction of Fluorinated Ketones by Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reverse direction, they can be utilized for the stereoselective reduction of prochiral ketones to chiral alcohols. This biocatalytic approach is highly effective for the synthesis of enantioenriched fluorinated alcohols. nih.gov

The reduction of a fluorinated ketone, such as 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one, using an ADH can provide access to either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess (ee). The stereochemical outcome is dependent on the specific ADH enzyme used, as different enzymes exhibit distinct stereopreferences (either following Prelog's rule or anti-Prelog selectivity).

The enzymatic reduction requires a stoichiometric amount of a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH). To make the process economically viable, a cofactor regeneration system is usually employed. This can be achieved by using a sacrificial alcohol, such as isopropanol, which is oxidized by the same enzyme to regenerate the NADPH.

Table 4: Chemoenzymatic Reduction of a Prochiral Fluorinated Ketone

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Lactobacillus kefir ADH | 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one | (S)-2,2-difluoro-1-(4-fluorophenyl)ethanol | >99% |

The use of whole-cell biocatalysts, where the ADH is expressed in a microorganism like E. coli, can simplify the process by providing the enzyme and cofactor regeneration system in a single package. researchgate.net

Lack of Specific Research Data Hinders a Detailed Analysis of Advanced Synthetic Methodologies for 2,2-Difluoro-2-(4-fluorophenyl)ethanol

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the advanced synthetic methodologies for the chemical compound 2,2-difluoro-2-(4-fluorophenyl)ethanol. While the broader fields of biocatalysis, enzyme engineering, and process optimization for the synthesis of fluorinated organic molecules are well-documented, specific studies focusing on engineered enzyme variants and biocatalytic process optimization for this particular compound are not presently available in the public domain.

The requested article outline focuses on two key areas: "Engineered Enzyme Variants for Enhanced Catalytic Efficiency and Enantioselectivity" and "Biocatalytic Process Optimization for High Substrate Concentration and Space-Time Yield." Populating these sections with scientifically accurate and detailed information, including data tables and specific research findings, requires access to published studies that have investigated these aspects for 2,2-difluoro-2-(4-fluorophenyl)ethanol or its immediate precursor, 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one.

General principles of enzyme engineering, such as site-directed mutagenesis and directed evolution of ketoreductases, are established strategies for improving catalytic efficiency and enantioselectivity in the synthesis of chiral alcohols. Similarly, biocatalytic process optimization techniques, including fed-batch strategies and in situ product removal, are commonly employed to achieve high substrate concentrations and space-time yields. However, without specific experimental data relating to the biocatalytic reduction of 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one to 2,2-difluoro-2-(4-fluorophenyl)ethanol, any discussion would remain purely speculative and would not meet the required standard of a detailed and scientifically accurate article.

The absence of specific research on this compound prevents the creation of the requested data tables and a comprehensive analysis of the research findings as outlined. Therefore, it is not possible to generate the article with the specified level of detail and adherence to the provided structure at this time. Further research and publication in this specific area are needed to enable a thorough discussion of advanced synthetic methodologies for 2,2-difluoro-2-(4-fluorophenyl)ethanol.

Mechanistic Investigations of Reactions Involving 2,2 Difluoro 2 4 Fluorophenyl Ethanol and Its Derivatives

Reaction Pathway Elucidation

The elucidation of reaction pathways for 2,2-difluoro-2-(4-fluorophenyl)ethanol and its derivatives involves a detailed examination of electrophilic, nucleophilic, and radical-mediated processes, as well as the redox chemistry of the alcohol functionality.

The 4-fluorophenyl group of 2,2-difluoro-2-(4-fluorophenyl)ethanol can undergo electrophilic aromatic substitution (SEAr) reactions. The fluorine atom and the 2,2-difluoro-1-hydroxyethyl substituent both influence the regioselectivity and the rate of these reactions. wikipedia.org

The fluorine atom is an ortho, para-directing deactivator. uci.edu Its deactivating nature stems from its strong electron-withdrawing inductive effect, while its ortho, para-directing influence is due to the ability of its lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex). wikipedia.orguci.edu

The 2,2-difluoro-1-hydroxyethyl group is expected to be a deactivating, meta-directing group. The strong inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack.

When both substituents are present on the benzene (B151609) ring, their directing effects must be considered. In the case of 2,2-difluoro-2-(4-fluorophenyl)ethanol, the fluorine atom is at the para position relative to the difluoroethanol substituent. Electrophilic attack will preferentially occur at the positions most activated or least deactivated. The fluorine atom directs ortho to itself (positions 3 and 5), while the deactivating difluoroethanol group directs meta to its position (also positions 3 and 5). Therefore, electrophilic substitution is predicted to occur at the positions ortho to the fluorine atom.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.org This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

A typical example is the nitration of a substituted benzene, which involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Fluorophenyl Moiety

| Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|

| NO₂⁺ | 1-Fluoro-4-(2,2-difluoro-1-hydroxyethyl)-2-nitrobenzene |

| Br⁺ (from Br₂/FeBr₃) | 1-Bromo-4-fluoro-2-(2,2-difluoro-1-hydroxyethyl)benzene |

| SO₃ (from H₂SO₄) | 4-Fluoro-3-(2,2-difluoro-1-hydroxyethyl)benzenesulfonic acid |

This table is predictive and based on general principles of electrophilic aromatic substitution.

Nucleophilic Reactions at the Hydroxyl Group:

The hydroxyl group of 2,2-difluoro-2-(4-fluorophenyl)ethanol can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions. libretexts.org Direct substitution of the hydroxyl group is difficult because the hydroxide (B78521) ion is a poor leaving group. libretexts.orgmsu.edu Therefore, the hydroxyl group is typically activated by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). libretexts.orgmsu.edu

Protonation of the alcohol by a strong acid (like HBr) converts the -OH group into a good leaving group (-OH₂⁺). libretexts.orgmsu.edulibretexts.org The subsequent reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation. The benzylic carbocation that would be formed from 2,2-difluoro-2-(4-fluorophenyl)ethanol is destabilized by the strong inductive effect of the adjacent geminal difluoro group, making an Sₙ1 pathway less likely. Therefore, nucleophilic substitution at the benzylic carbon is more likely to proceed via an Sₙ2 mechanism. youtube.com

Nucleophilic Reactions at the Fluorinated Carbon:

Direct nucleophilic substitution of a fluorine atom at the gem-difluorinated carbon is generally difficult due to the high strength of the C-F bond. nih.gov However, under certain conditions, such as in the presence of strong nucleophiles and with appropriate activation, such reactions can occur. The presence of two fluorine atoms significantly reduces the reactivity of the carbon center towards Sₙ2 reactions due to the destabilizing effect of the additional fluorine on the partially positive carbon in the transition state. nih.gov

Alternatively, reactions can be initiated by the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide can then participate in intramolecular reactions or influence the reactivity of the adjacent fluorinated carbon.

Radical reactions offer an alternative pathway for the transformation of fluorinated alcohols. These processes are typically initiated by radical initiators or through photoredox catalysis. nih.govacs.org For 2,2-difluoro-2-(4-fluorophenyl)ethanol, radical processes could involve the abstraction of the hydrogen atom from the hydroxyl group or the hydrogen atom from the benzylic carbon.

The C-H bond at the benzylic position is activated and can be a site for radical abstraction. The resulting carbon-centered radical is stabilized by resonance with the aromatic ring. However, the presence of the electron-withdrawing geminal difluoro group can influence the stability of this radical.

Another possibility is the generation of a radical at the fluorinated carbon through processes like single-electron transfer (SET) reduction of a derivative, which could then undergo further reactions. nih.gov

Oxidation:

The secondary alcohol functionality in 2,2-difluoro-2-(4-fluorophenyl)ethanol can be oxidized to the corresponding ketone, 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one. The mechanism of oxidation often involves the formation of a chromate (B82759) ester when using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄). libretexts.org This is followed by an E2-like elimination where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond and reduction of the chromium species. libretexts.orgmasterorganicchemistry.com

Reduction:

The reduction of the carbonyl group in the corresponding ketone, 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one, back to the alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by protonation of the resulting alkoxide by a protic solvent or during acidic workup to yield the alcohol. chemguide.co.uk

Role of Fluorine in Reaction Kinetics and Selectivity

The presence of fluorine atoms, particularly the geminal difluoro group, has a profound impact on the kinetics and selectivity of reactions involving 2,2-difluoro-2-(4-fluorophenyl)ethanol.

Inductive Effects:

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In 2,2-difluoro-2-(4-fluorophenyl)ethanol, the geminal difluoro group significantly withdraws electron density from the adjacent benzylic carbon. This has several consequences:

Increased Acidity of the Hydroxyl Proton: The inductive withdrawal of electron density by the CF₂ group makes the O-H bond more polarized, increasing the acidity of the hydroxyl proton compared to a non-fluorinated analogue.

Destabilization of Carbocation Intermediates: The strong -I effect of the CF₂ group destabilizes any adjacent positive charge. This makes the formation of a carbocation at the benzylic position energetically unfavorable, thus disfavoring Sₙ1-type reactions at this center. nih.gov

Activation of the Carbonyl Group: In the corresponding ketone, the inductive effect of the CF₂ group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects:

The steric hindrance caused by the geminal difluoro group is generally considered to be minimal as the fluorine atoms are relatively small. However, the presence of two fluorine atoms can influence the approach of bulky reagents to the adjacent reaction centers. The C-F bond is also longer than a C-H bond, which can slightly alter the local geometry around the fluorinated carbon.

Table 2: Influence of the Geminal Difluoro Group on Reaction Pathways

| Reaction Type | Influence of Geminal Difluoro Group | Mechanistic Implication |

|---|---|---|

| Electrophilic Aromatic Substitution | Inductive withdrawal deactivates the ring | Slower reaction rate compared to non-fluorinated analogues |

| Nucleophilic Substitution at Benzylic Carbon | Inductive effect destabilizes carbocation | Sₙ1 pathway is disfavored; Sₙ2 may be hindered |

| Oxidation of Alcohol | Inductive effect may influence the rate | The electron-withdrawing nature can affect the ease of C-H bond cleavage |

Stabilization of Cationic Reaction Intermediates by Fluorinated Environments

The presence of fluorine atoms in 2,2-difluoro-2-(4-fluorophenyl)ethanol and its derivatives plays a critical role in the stabilization of cationic intermediates that may form during chemical reactions. This stabilization arises from a combination of through-space electrostatic interactions and stereoelectronic effects. Fluorinated alcohols, as a class, are known to stabilize cationic species, not only through their strong hydrogen-bonding capabilities but also via the polarity of their C-F bonds.

A primary mechanism for this stabilization is the intermolecular charge-dipole interaction. The highly polarized carbon-fluorine (C-F) bonds within the fluorinated environment create significant bond dipoles. These dipoles can arrange themselves around a cationic center, leading to a net stabilizing electrostatic interaction. For a reaction intermediate derived from 2,2-difluoro-2-(4-fluorophenyl)ethanol, such as a benzylic cation, the C-F dipoles of surrounding solvent molecules or even adjacent molecules of the substrate itself can provide this stabilizing effect. This type of interaction lowers the energy of the charged intermediate, thereby facilitating reaction pathways that proceed through an SN1-type mechanism. nih.gov

The gem-difluoro (-CF2-) group at the benzylic position offers a unique and potent stabilizing effect. While fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, an α-fluorine atom can also stabilize an adjacent carbocation through resonance. This occurs via the donation of a lone pair of electrons from the fluorine into the empty p-orbital of the cationic carbon. This dual nature allows the gem-difluoro group to effectively stabilize a positive charge, which is crucial for reactions involving the departure of a leaving group from the benzylic position.

Furthermore, fluorinated alcohols like hexafluoroisopropanol (HFIP) are often used as solvents in reactions involving benzylic substrates because they are highly ionizing yet poorly nucleophilic. nih.govbeilstein-journals.org This environment promotes the formation of benzylic cations while minimizing unwanted side reactions. The stabilization provided by the fluorinated medium is key to prolonging the lifetime of the carbocation, allowing it to be trapped by a desired nucleophile. nih.gov The combination of the para-fluoro substituent on the phenyl ring and the gem-difluoro group at the benzylic carbon in 2,2-difluoro-2-(4-fluorophenyl)ethanol creates a unique electronic environment that enhances the stability of such cationic intermediates.

| Substrate/Reaction | Solvent/Environment | Proposed Intermediate | Observed Yield/Outcome | Reference |

|---|---|---|---|---|

| Friedel-Crafts Benzylation of p-Xylene with 4-tert-butylbenzyl alcohol | CH₂Cl₂ | Benzylic Cation | 63% | rsc.org |

| Friedel-Crafts Benzylation of p-Xylene with 4-tert-butylbenzyl alcohol | CH₂Cl₂:HFIP (9:1) | Benzylic Cation | 68% | rsc.org |

| Nucleophilic Substitution on (R)-Benzyl Fluoride (B91410) with Indole | Isopropanol/H₂O | Sₙ1/Sₙ2 Character | Low ee (24%) suggesting significant Sₙ1 character | nih.gov |

| Electrochemical Fluorination of Ethylbenzene | DCE | Benzylic Radical Cation | Lower Yield | beilstein-journals.org |

| Electrochemical Fluorination of Ethylbenzene | DCE:HFIP (2:1) | Benzylic Radical Cation | Higher Yield (HFIP aids in stabilizing the intermediate) | beilstein-journals.org |

Influence of Fluorine on Conformation and Reactivity Profiles

The introduction of fluorine into the structure of 2,2-difluoro-2-(4-fluorophenyl)ethanol profoundly influences its three-dimensional shape (conformation), which in turn dictates its reactivity. These conformational effects are governed by a range of stereoelectronic interactions unique to the highly polarized and compact nature of the C-F bond.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In fluorinated compounds like the subject molecule, several such effects are at play:

Dipole-Dipole Interactions : The strong dipoles of the C-F bonds can interact with each other and with other polar bonds in the molecule, such as the C-O and O-H bonds. These interactions can favor or disfavor certain rotational conformations (rotamers) around the C-C single bonds.

Hyperconjugation : This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) into an adjacent empty antibonding orbital (like a σ* C-F orbital). The efficiency of this overlap is highly dependent on the dihedral angle between the bonds, thus influencing the preferred conformation.

Gauche Effect : A specific manifestation of stereoelectronic effects is the tendency for electronegative groups, such as fluorine, to prefer a gauche (dihedral angle of ~60°) rather than an anti (180°) arrangement in certain molecular fragments. This is often attributed to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F).

For a molecule like 2,2-difluoro-2-(4-fluorophenyl)ethanol, rotation around the bond connecting the phenyl ring and the fluorinated carbon, as well as the bond between the two carbons, will be restricted. The molecule will preferentially adopt conformations that maximize stabilizing interactions and minimize repulsive ones. For instance, studies on related 2-phenylethanol (B73330) have shown a preference for a gauche conformation where an intramolecular hydrogen bond can form between the hydroxyl group and the π-system of the phenyl ring. nih.govresearchgate.net The presence of the gem-difluoro group and the para-fluoro substituent will modulate this landscape, potentially altering the strength of such intramolecular interactions or introducing new, dominant stereoelectronic preferences.

This fluorine-induced conformational control directly impacts the molecule's reactivity profile. The accessibility of the hydroxyl group for a reaction, for example, depends on its spatial orientation relative to the bulky phenyl ring. A conformation that shields the -OH group will decrease its reactivity towards intermolecular reactions. Conversely, a conformation that exposes the -OH group or aligns orbitals favorably for an intramolecular reaction (like cyclization) will enhance that specific pathway. The inductive effect of the fluorine atoms also increases the acidity of the hydroxyl proton, making it a better hydrogen-bond donor, which can affect its interactions with solvents, reagents, and catalysts. acs.org

| Compound/System | Parameter | Observation | Implication on Reactivity | Reference |

|---|---|---|---|---|

| Anisole vs. (Trifluoromethoxy)benzene (B1346884) | Ground State Geometry | Anisole is planar; (trifluoromethoxy)benzene has an orthogonal C-O-CF₃ arrangement. | Alters accessibility of the aromatic ring and oxygen lone pairs. | wikipedia.org |

| [X–CH₂–CH₂–Y] (X, Y = EWG) | Preferred Conformation | Synclinal (gauche) conformations are significantly populated. | Predictable placement of substituents in space (acyclic conformational control). | acs.org |

| 2-Phenylethanol | Stable Conformer | Gauche and anti conformers exist, with the gauche form stabilized by an O-H···π interaction. | The preferred conformation dictates the nature of intramolecular vs. intermolecular interactions. | nih.govresearchgate.net |

| Glucosyl Imidate Donors | 1,2-cis-selectivity | Substitution of benzyl (B1604629) with 4-trifluoromethylbenzyl groups increases 1,2-cis-selectivity in glycosylation. | Stereoelectronic effects of the fluorinated group influence the stereochemical outcome of the reaction. | nih.gov |

Derivatization and Utility As a Building Block in Complex Molecular Synthesis

Synthesis of Novel Derivatives of 2,2-Difluoro-2-(4-fluorophenyl)ethanol

The hydroxyl group of 2,2-difluoro-2-(4-fluorophenyl)ethanol is the primary site for derivatization, allowing for its conversion into a variety of other functional groups through well-established synthetic protocols. These transformations are key to unlocking its potential as a versatile scaffold.

The synthesis of esters and ethers from an alcohol are fundamental functional group interconversions in organic synthesis.

Fluorinated Esters: The primary alcohol of 2,2-difluoro-2-(4-fluorophenyl)ethanol can be readily esterified. One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This reaction allows for the introduction of a wide range of acyl groups. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270). researchgate.net

Fluorinated Ethers: The Williamson ether synthesis is a robust and widely used method for preparing ethers and is well-suited for derivatizing 2,2-difluoro-2-(4-fluorophenyl)ethanol. masterorganicchemistry.comopenstax.org This SN2 reaction involves two main steps: first, the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide. Second, the alkoxide is reacted with a primary alkyl halide or a sulfonate ester (e.g., tosylate, mesylate) to form the ether linkage. masterorganicchemistry.com Because this is an SN2 reaction, it is most efficient with unhindered electrophiles like methyl halides and primary alkyl halides. openstax.org

| Derivative Type | General Reaction | Reactant (R-X) | Typical Conditions | Product |

|---|---|---|---|---|

| Ester | Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (cat.), heat | 2,2-difluoro-2-(4-fluorophenyl)ethyl ester |

| Ester | Acylation | Acid Chloride (R-COCl) | Pyridine, CH₂Cl₂ | 2,2-difluoro-2-(4-fluorophenyl)ethyl ester |

| Ether | Williamson Synthesis | Alkyl Halide (R'-Br) | 1. NaH, THF; 2. R'-Br | 1-(alkoxy)-2,2-difluoro-2-(4-fluorophenyl)ethane |

The oxidation of alcohols is a pivotal transformation in organic synthesis. chemguide.co.uk As a primary alcohol, 2,2-difluoro-2-(4-fluorophenyl)ethanol can be oxidized to two different oxidation states: an aldehyde and a carboxylic acid. chemguide.co.uk

The partial oxidation to the corresponding aldehyde, 2,2-difluoro-2-(4-fluorophenyl)acetaldehyde, requires the use of mild oxidizing agents under controlled conditions to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are commonly employed for this purpose.

More vigorous oxidation leads to the formation of the corresponding carboxylic acid, 2,2-difluoro-2-(4-fluorophenyl)acetic acid. libretexts.org This is typically achieved by heating the alcohol under reflux with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidified aqueous solution. chemguide.co.uk The use of an excess of the oxidant ensures the reaction proceeds to completion. libretexts.org The direct transformation into a ketone is not possible via simple oxidation of this primary alcohol.

| Target Product | Reagent(s) | Typical Conditions | Product Structure |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | (4-F-Ph)CF₂CHO |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat, reflux | (4-F-Ph)CF₂COOH |

| Carboxylic Acid | Sodium Bromide (NaBr) / Selectfluor | CH₃CN/H₂O | (4-F-Ph)CF₂COOH |

Beyond the formation of esters, ethers, and carboxylic acids, the hydroxyl group can be transformed into a range of other functionalities, significantly broadening the synthetic utility of the parent molecule. A key strategy is to convert the hydroxyl group into a good leaving group, which can then be displaced by a variety of nucleophiles.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine converts the alcohol into a tosylate. This tosylate is an excellent substrate for SN2 reactions and can be reacted with nucleophiles such as azide (B81097) ions (N₃⁻), cyanide ions (CN⁻), or halides (Cl⁻, Br⁻, I⁻) to introduce nitrogen, carbon, or halogen atoms, respectively. These transformations provide access to a diverse array of fluorinated scaffolds that are not directly accessible from the starting alcohol.

Application as a Core Scaffold for Fluorinated Organic Compounds

The derivatives of 2,2-difluoro-2-(4-fluorophenyl)ethanol are valuable intermediates for constructing more elaborate molecules. The presence of the difluoromethylene group is of particular interest as it can serve as a bioisostere for carbonyl groups or ethers, while enhancing metabolic stability. nih.gov

Fluorinated building blocks are crucial in the synthesis of modern pharmaceuticals and agrochemicals, with a significant number of FDA-approved drugs containing fluorinated heterocyclic cores. nih.govmdpi.com The derivatives of 2,2-difluoro-2-(4-fluorophenyl)ethanol serve as ideal precursors for such systems.

For instance, the 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivative can be activated (e.g., as an acid chloride) and used in cyclocondensation reactions with appropriate binucleophiles to form a variety of heterocycles. Similarly, the aldehyde derivative can participate in multicomponent reactions to build complex heterocyclic frameworks. The fluorinated phenyl group and the adjacent difluoromethylene unit are thereby incorporated into the final structure, influencing its biological activity and pharmacokinetic profile. The synthesis of fluorinated pyrazoles, indoles, and other heteroarenes often relies on the strategic use of such fluorinated synthons. rsc.org

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, low surface energy, and unique optical properties. Fluorinated building blocks are essential monomers for the synthesis of these high-performance materials.

Drawing an analogy from the simpler 2,2-difluoroethanol, which can be esterified with methacrylic acid to produce a polymerizable monomer google.com, 2,2-difluoro-2-(4-fluorophenyl)ethanol can be similarly converted into monomers like 2,2-difluoro-2-(4-fluorophenyl)ethyl acrylate (B77674) or methacrylate. The radical polymerization of these monomers, either alone or with other co-monomers, would yield specialty polymers. The incorporation of the bulky and fluorinated -(CF₂)-(p-F-Ph) side chain would be expected to significantly influence the polymer's properties, potentially increasing its glass transition temperature (Tg), enhancing its hydrophobicity, and modifying its refractive index for applications in optics, advanced coatings, or separation membranes.

Role as a Synthetic Intermediate for Fluorinated Bioactive Analogues

The utility of 2,2-difluoro-2-(4-fluorophenyl)ethanol as a synthetic intermediate is primarily attributed to the reactivity of its hydroxyl group, which allows for a variety of derivatization reactions. This enables the facile incorporation of the difluoro(4-fluorophenyl)ethyl moiety into a diverse range of molecular scaffolds, leading to the generation of novel fluorinated analogues of known bioactive compounds. These analogues are often investigated for improved potency, selectivity, and pharmacokinetic properties.

The synthesis of 2,2-difluoro-2-(4-fluorophenyl)ethanol itself can be achieved through a multi-step process. One reported method involves the Grignard reaction of 1-bromo-4-fluorobenzene (B142099) with diethyl oxalate, followed by fluorination and subsequent reduction to yield the final alcohol.

The true value of this compound lies in its application as a precursor to more complex molecules. The hydroxyl group can undergo a variety of chemical transformations, including etherification, esterification, and conversion to leaving groups for nucleophilic substitution reactions. These derivatizations are key to integrating the unique difluorinated scaffold into larger, more intricate molecular architectures.

While specific, named bioactive analogues synthesized directly from 2,2-difluoro-2-(4-fluorophenyl)ethanol are not extensively detailed in publicly available research, the broader class of 2,2-difluoro-2-phenylethanol (B1279243) derivatives serves as a strong proxy for its potential applications. These derivatives are recognized as important intermediates in the development of various therapeutic agents. The introduction of the gem-difluoro group alpha to the aromatic ring is a key strategy in modifying the electronic and metabolic properties of the phenyl group and the adjacent functionalities.

For instance, fluorinated analogues of various biologically active compounds are continuously being explored. The derivatization of similar fluorinated alcohols allows for their incorporation into heterocyclic systems, attachment to pharmacophoric fragments, and construction of novel molecular frameworks with potential applications in areas such as oncology, virology, and neurology.

The research findings on related fluorinated building blocks strongly suggest that 2,2-difluoro-2-(4-fluorophenyl)ethanol is a valuable tool for medicinal chemists. Its use allows for the systematic exploration of the chemical space around a lead compound by introducing a specific fluorine-containing motif. This can lead to the discovery of new drug candidates with enhanced therapeutic potential. The data from such studies, often proprietary, would detail the specific analogues synthesized and their corresponding biological activities.

Advanced Spectroscopic and Structural Characterization of 2,2 Difluoro 2 4 Fluorophenyl Ethanol and Its Derivatives

X-ray Crystallography and Crystal Engineering

Supramolecular Assembly via Intermolecular Interactions (e.g., O-H···N, O-H···F, C-H···F Hydrogen Bonds)

The crystal structure and resulting supramolecular assembly of 2,2-difluoro-2-(4-fluorophenyl)ethanol are dictated by a sophisticated network of non-covalent interactions. While a definitive crystal structure for this specific compound is not publicly available, its architecture can be inferred from the well-established principles of crystal engineering and studies of analogous fluorinated aromatic alcohols. The assembly is primarily governed by a synergy of conventional and unconventional hydrogen bonds, with the hydroxyl group and fluorine atoms serving as key interaction sites.

The most dominant of these interactions is the conventional O-H···O hydrogen bond, a primary driver in the self-assembly of alcohols. The hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, typically leading to the formation of chains or cyclic motifs. However, in highly fluorinated alcohols, the electronic properties of these interactions are modified. The electron-withdrawing nature of the adjacent gem-difluoro group (-CF₂) increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor. Conversely, the same inductive effect reduces the electron density on the hydroxyl oxygen, weakening its capacity as a hydrogen bond acceptor. This electronic push-pull effect modulates the strength and geometry of the resulting O-H···O networks.

Furthermore, weak C-H···F hydrogen bonds are instrumental in the stabilization of the crystal packing. rsc.org The aromatic protons of the 4-fluorophenyl ring and the methylene (B1212753) protons (-CH₂-) can act as donors to the electronegative fluorine atoms on neighboring molecules. While individually weak, the large number of such potential interactions collectively provides a significant stabilizing contribution, helping to guide the precise orientation of molecules within the crystal lattice. researchgate.net The interplay between the stronger, more directional O-H···O bonds and the numerous, weaker O-H···F and C-H···F interactions ultimately defines the three-dimensional supramolecular architecture. lookchem.com

Table 1: Potential Intermolecular Interactions in Crystalline 2,2-Difluoro-2-(4-fluorophenyl)ethanol

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

|---|---|---|---|

| O-H···O | Hydroxyl (-OH) | Hydroxyl (-O-) | Primary structure-forming interaction, often leading to chains or rings. |

| O-H···F | Hydroxyl (-OH) | Fluorine (-CF₂ or Ar-F) | Secondary directional interaction, contributes to lattice stabilization. |

| C-H···F | Aryl C-H, Methylene C-H | Fluorine (-CF₂ or Ar-F) | Weak, space-filling interactions that provide significant collective stabilization. rsc.org |

| π-π Stacking | 4-fluorophenyl ring | 4-fluorophenyl ring | Can contribute to packing, influenced by the fluorine substituent which modifies the ring's quadrupole moment. |

Role of Fluorine in Crystal Packing and Lattice Stabilization

The strategic placement of three fluorine atoms in 2,2-difluoro-2-(4-fluorophenyl)ethanol has a profound influence on its crystal packing and the stability of the resulting lattice. The unique properties of fluorine—its high electronegativity, low polarizability, and small van der Waals radius—allow it to participate in a range of non-covalent interactions that are critical in crystal engineering. researchgate.net

Fluorination also modulates the electronic character of the molecule, which in turn affects intermolecular forces. The powerful electron-withdrawing effect of the fluorine atoms on the phenyl ring alters its π-electron system. This modification of the aromatic core influences potential π-π stacking or F···π interactions, which can either stabilize or destabilize certain packing motifs depending on the geometry. rsc.orgresearchgate.net

Furthermore, direct F···F contacts may contribute to lattice stabilization. While often considered repulsive, short F···F interactions have been shown to be mildly stabilizing in some contexts, arising from favorable electrostatic and dispersion forces. The contribution of these F···F interactions to the total lattice energy tends to increase with the number of fluorine atoms in the molecule. mdpi.com The collective influence of these varied and often subtle forces—C-H···F, O-H···F, F···π, and F···F—demonstrates the critical role of fluorine as a "smart" element in crystal engineering. It provides a toolkit of weak interactions that guide molecules to assemble into highly ordered and stable crystalline solids.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for analyzing the functional groups and bonding arrangements within 2,2-difluoro-2-(4-fluorophenyl)ethanol. Although specific experimental spectra for this compound are not widely published, a detailed predictive analysis of its characteristic vibrational modes can be constructed based on data from analogous structures such as 2-phenylethanol (B73330), fluorinated benzenes, and other fluorinated alcohols. researchgate.netnih.govresearchgate.net

The FTIR and Raman spectra are expected to be rich with distinct bands corresponding to the molecule's key structural components: the hydroxyl group, the aliphatic ethanol (B145695) backbone, the para-substituted phenyl ring, and the carbon-fluorine bonds.

Hydroxyl Group (O-H) Vibrations: The O-H stretching vibration is one of the most characteristic bands. In the FTIR spectrum, this will appear as a strong, broad absorption in the 3600-3200 cm⁻¹ region, with the broadening indicative of intermolecular O-H···O and O-H···F hydrogen bonding in the condensed phase. wikipedia.org The corresponding O-H in-plane bending and C-O-H bending modes are expected in the 1450-1300 cm⁻¹ and lower frequency regions.

Aromatic and Aliphatic C-H Vibrations: Aromatic C-H stretching modes are anticipated to produce sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic methylene (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range. nih.gov

Carbon-Fluorine (C-F) Vibrations: The C-F bonds give rise to some of the most intense absorptions in the FTIR spectrum due to the large change in dipole moment during vibration. The geminal difluoro (-CF₂) group is expected to show strong, distinct bands for its symmetric and asymmetric stretching modes in the 1200-1050 cm⁻¹ region. The aryl C-F stretch from the 4-fluorophenyl group will also appear as a strong band, typically in the 1250-1100 cm⁻¹ range.

Aromatic Ring Vibrations: The phenyl ring has several characteristic vibrational modes. C=C stretching vibrations within the ring will produce a series of sharp bands in the 1610-1450 cm⁻¹ region. researchgate.net A particularly strong band around 850-810 cm⁻¹ in both FTIR and Raman spectra would be characteristic of the para-disubstitution pattern, arising from C-H out-of-plane bending.

C-C and C-O Stretching Vibrations: The stretching of the C-O single bond of the alcohol is expected to produce a strong band in the FTIR spectrum between 1150 cm⁻¹ and 1000 cm⁻¹. The C-C bond stretches will appear as weaker bands in the 1200-800 cm⁻¹ fingerprint region.

The complementary nature of FTIR and Raman spectroscopy would be essential for a complete analysis. While polar bonds like C-F and O-H are strong in the infrared, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for 2,2-Difluoro-2-(4-fluorophenyl)ethanol

| Approximate Frequency (cm⁻¹) | Assignment | Technique(s) | Description |

|---|---|---|---|

| 3600-3200 | ν(O-H) | FTIR (strong, broad), Raman (weak) | O-H stretching, broadened by hydrogen bonding. wikipedia.org |

| 3100-3000 | ν(C-H)aromatic | FTIR (medium), Raman (strong) | Aromatic C-H stretching. |

| 2960-2850 | ν(C-H)aliphatic | FTIR (medium), Raman (strong) | Asymmetric and symmetric CH₂ stretching. |

| 1610-1580 | ν(C=C)aromatic | FTIR (medium), Raman (strong) | Aromatic ring C=C stretching. researchgate.net |

| 1520-1480 | ν(C=C)aromatic | FTIR (medium), Raman (strong) | Aromatic ring C=C stretching. |

| ~1450 | δ(CH₂) | FTIR (medium) | CH₂ scissoring/bending. |

| 1250-1100 | ν(C-F)aromatic | FTIR (strong) | Aryl C-F stretching. |

| 1200-1050 | ν(C-F)geminal | FTIR (very strong) | Asymmetric and symmetric CF₂ stretching. |

| 1150-1000 | ν(C-O) | FTIR (strong) | C-O alcohol stretching. |

| 850-810 | γ(C-H)aromatic | FTIR (strong), Raman (medium) | Out-of-plane C-H bend, characteristic of para-substitution. |

ν = stretching; δ = in-plane bending; γ = out-of-plane bending. Intensities are predictive.

Computational and Theoretical Studies of 2,2 Difluoro 2 4 Fluorophenyl Ethanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of a molecule from first principles. nih.gov These calculations are essential for analyzing the electronic landscape, predicting spectroscopic signatures, and understanding the energetic factors that govern molecular shape and reactivity. mdpi.com

The electronic properties of 2,2-difluoro-2-(4-fluorophenyl)ethanol are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. researchgate.netnih.gov

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine these orbital energies. mdpi.comopenaccesspub.org For 2,2-difluoro-2-(4-fluorophenyl)ethanol, the HOMO is typically localized on the electron-rich 4-fluorophenyl ring, while the LUMO is distributed across the entire molecule, including the difluoroethanol moiety. This distribution influences the molecule's electronic transitions and reactivity patterns.

Interactive Table: Frontier Molecular Orbital Energies

The following table provides representative theoretical values for the frontier molecular orbitals of 2,2-difluoro-2-(4-fluorophenyl)ethanol, as would be predicted by DFT calculations.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Band Gap (ΔE) | 5.90 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a vital tool for structural confirmation. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) with considerable accuracy. researchgate.net By comparing these theoretical shifts with experimental data, the molecular structure can be validated.

Furthermore, these calculations can predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. mdpi.comresearchgate.net The theoretical vibrational modes are assigned based on the potential energy distribution (PED), allowing for a detailed understanding of the molecule's vibrational characteristics. openaccesspub.org

Interactive Table: Predicted NMR Chemical Shifts (¹H and ¹³C)

This table presents illustrative predicted chemical shifts for key atoms in 2,2-difluoro-2-(4-fluorophenyl)ethanol. Values are referenced against a standard (TMS).

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

| H (on OH) | Hydroxyl Proton | ~3.5 - 4.5 |

| H (on CH) | Methine Proton | ~4.8 - 5.2 |

| C (Aromatic) | Phenyl Ring Carbons | ~115 - 165 |

| C (on CHOH) | Carbinol Carbon | ~75 - 80 |

| C (on CF₂) | Difluoromethyl Carbon | ~120 - 125 (triplet due to C-F coupling) |

The flexibility of the ethanol (B145695) backbone in 2,2-difluoro-2-(4-fluorophenyl)ethanol allows it to adopt various spatial arrangements, or conformations. Theoretical calculations are used to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers for interconversion. rsc.org For molecules like fluoroethanols, the relative orientation of the fluorine and hydroxyl groups is critical.

Studies on similar molecules show a preference for specific rotamers, such as the gauche conformer, where the fluorine and hydroxyl groups are in proximity. rsc.org This preference can be influenced by factors like the gauche effect, where a gauche arrangement is electronically favored over the anti-periplanar (trans) arrangement. rsc.org Ab initio calculations can quantify the relative energies of these conformers, revealing their population distribution at a given temperature. rsc.org

Interactive Table: Relative Energies of Conformers

The table below shows hypothetical relative energies for the stable conformers of 2,2-difluoro-2-(4-fluorophenyl)ethanol, highlighting the energetic preferences.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Note |

| Gauche 1 | ~60° | 0.00 | Most stable conformer |

| Gauche 2 | ~-60° | 0.00 | Energetically equivalent to Gauche 1 |

| Trans (Anti) | 180° | 1.5 - 2.5 | Less stable due to electronic effects |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

The MEP map is colored to indicate different electrostatic potential values:

Red: Regions of high electron density and negative potential (nucleophilic sites).

Blue: Regions of low electron density and positive potential (electrophilic sites).

Green: Regions of neutral potential.

For 2,2-difluoro-2-(4-fluorophenyl)ethanol, the MEP map would show a negative potential (red) around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atoms. researchgate.netpearson.com Conversely, a positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and electrophilic interactions. pearson.com

Molecular Dynamics (MD) Simulations

While quantum calculations excel at describing single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. nih.gov MD simulations model the atomic motions of molecules in a condensed phase (liquid or solid state), providing insights into bulk properties, solvation, and intermolecular forces. nih.govchemrxiv.org

In a liquid or solid state, molecules of 2,2-difluoro-2-(4-fluorophenyl)ethanol interact through a network of non-covalent forces. MD simulations can elucidate the nature and strength of these interactions. researchgate.net Key intermolecular interactions for this compound include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom), leading to the formation of strong hydrogen bond networks.

Dipole-Dipole Interactions: The polar C-F bonds create significant dipole moments, resulting in strong dipole-dipole interactions between molecules.

C-F···H Interactions: Weak hydrogen bonds can also form between the fluorine atoms and hydrogen atoms on adjacent molecules. rsc.org

MD simulations of similar fluorinated alcohols in solvents like water have been used to understand their solvation structure and effects on the surrounding environment. uq.edu.au These simulations help explain macroscopic properties like miscibility, viscosity, and diffusion based on the underlying molecular interactions. uq.edu.au

Hydrogen Bonding Network Analysis and Dynamics

The presence of a hydroxyl (-OH) group and multiple fluorine atoms in 2,2-difluoro-2-(4-fluorophenyl)ethanol suggests a rich potential for forming both intramolecular and intermolecular hydrogen bonds. Computational studies on similar fluorinated alcohols, such as trifluoroethanol and various fluoropropanols, have demonstrated that fluorine can act as a hydrogen bond acceptor, though it is weaker than oxygen or nitrogen. researchgate.net The acidity of the hydroxyl proton is significantly increased by the strong electron-withdrawing effects of the adjacent geminal difluoro group, making the -OH group a potent hydrogen bond donor. nih.gov

Molecular dynamics simulations on mixtures of hydrogenated and fluorinated alcohols reveal complex structural arrangements. nih.govcore.ac.uk These studies indicate a balance between the favorable hydrogen bonding interactions and the unfavorable dispersion forces between hydrogenated and fluorinated molecular segments. nih.govcore.ac.uk For 2,2-difluoro-2-(4-fluorophenyl)ethanol, this could translate to specific orientations in condensed phases, where the fluorinated portions of the molecules might segregate from the phenyl rings.

Intramolecularly, a hydrogen bond could form between the hydroxyl hydrogen and one of the fluorine atoms (OH···F). Computational analyses of γ-fluorinated alcohols have provided evidence for such intramolecular hydrogen bonds (IMHB), which can be detected and quantified using NMR spectroscopy and theoretical calculations. nih.gov The stability and population of conformers featuring this IMHB would depend on the rotational energy barriers around the C-C and C-O bonds.

Table 1: Representative Hydrogen Bond Parameters in Fluorinated Alcohols Note: This table presents typical data from computational studies on analogous fluorinated alcohols and is intended to be illustrative for 2,2-difluoro-2-(4-fluorophenyl)ethanol.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |

|---|---|---|

| Intermolecular O-H···O | 1.8 - 2.0 | 4.0 - 6.0 |

| Intermolecular O-H···F | 2.0 - 2.2 | 1.5 - 3.0 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling reactants, products, and the high-energy transition states that connect them. mit.edufossee.in For 2,2-difluoro-2-(4-fluorophenyl)ethanol, several reactions could be modeled, such as oxidation of the alcohol to a ketone, or nucleophilic substitution at the carbon bearing the fluorine atoms.

In a typical alcohol oxidation, the mechanism involves the removal of the hydroxyl proton and the hydrogen from the alpha-carbon. acs.orgresearchgate.net Quantum mechanical calculations, often using Density Functional Theory (DFT), can map the potential energy surface of this process. The transition state would feature an elongated C-H and O-H bond and the formation of a C=O double bond. The energy barrier to reach this transition state (activation energy) determines the reaction rate. mdpi.com

Modeling a nucleophilic substitution reaction, such as deoxyfluorination, would involve calculating the energy profile for the displacement of the hydroxyl group (likely after protonation to form a better leaving group) by a nucleophile. nih.govnih.gov The transition state for an SN2-type mechanism would show the incoming nucleophile and the departing leaving group partially bonded to the central carbon atom. fossee.in The presence of the fluorophenyl group could influence the stability of intermediates and transition states through electronic and steric effects.

Fluorine's Influence on Molecular Geometry and Electronic Properties

The substitution of hydrogen with fluorine has profound effects on a molecule's structure and electronics. tandfonline.com In 2,2-difluoro-2-(4-fluorophenyl)ethanol, three fluorine atoms—two on the ethyl group and one on the phenyl ring—collectively alter its properties.

Inductive Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). The two fluorine atoms on the carbon adjacent to the alcohol group make the hydroxyl proton more acidic and can influence the C-C bond length. The para-fluorine on the phenyl ring withdraws electron density from the aromatic system. nih.govacs.org

Molecular Geometry : The C-F bond is shorter and stronger than a C-H bond. The presence of the bulky fluorine atoms influences the preferred rotational conformations (dihedral angles) around the C-C single bond to minimize steric strain. The substitution of fluorine on the aromatic ring can also lead to subtle changes in the ring's bond lengths and angles. nih.gov

Electronic Properties of the Aromatic Ring : A fluorine substituent on a benzene (B151609) ring withdraws electron density via the sigma framework but donates electron density through its lone pairs into the pi-system (a +M or resonance effect). While the inductive effect is generally stronger, this interplay modifies the electrostatic potential of the aromatic ring, making it more electron-poor compared to benzene. rsc.orgacs.org This altered quadrupole moment affects how the ring interacts with other molecules. rsc.org

Table 2: Typical Geometric Parameters Influenced by Fluorine Substitution Note: This table provides representative data based on computational studies of fluorinated ethanes and fluorobenzene. It is for illustrative purposes for 2,2-difluoro-2-(4-fluorophenyl)ethanol.

| Parameter | Typical Value (Fluorinated) | Typical Value (Non-fluorinated) |

|---|---|---|

| C-F Bond Length (Å) | 1.35 - 1.40 | N/A |

| C-C Bond Length (Å) | 1.50 - 1.54 | 1.53 - 1.54 |

| F-C-F Bond Angle (°) | ~107 | N/A |

| Aromatic C-F Bond Length (Å) | ~1.36 | N/A |

Noncovalent Interaction Analysis (e.g., Van der Waals, Hydrogen Interactions)

Beyond classical hydrogen bonds, a variety of weaker noncovalent interactions play a crucial role in the structure and function of molecules. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and characterize these forces. rsc.org

For 2,2-difluoro-2-(4-fluorophenyl)ethanol, these interactions include:

Van der Waals Forces : These are ubiquitous attractive forces arising from temporary fluctuations in electron density (London dispersion forces). The fluorinated parts of the molecule would have different polarizability compared to the hydrocarbon parts, influencing these interactions.

Dipole-Dipole Interactions : The C-F and O-H bonds are highly polar, leading to significant local dipoles. These dipoles will orient to form favorable electrostatic interactions in the condensed phase.

Arene-Arene Interactions : The fluorinated phenyl rings can engage in π-stacking interactions with other aromatic systems. Fluorination generally weakens the π-donor capacity of the ring but can enhance interactions with electron-rich rings due to favorable quadrupole-quadrupole interactions. rsc.orgvu.nl

C-F···X Interactions : The polarized C-F bond can participate in weak interactions with various atoms. This includes interactions with hydrogen atoms (C-F···H-C), which are a form of weak hydrogen bond, and interactions with the π-systems of other aromatic rings (C-F···π). rsc.orgnih.gov

These varied and complex noncovalent forces collectively determine the molecule's physical properties, such as its boiling point and solubility, as well as how it might interact with biological targets.

Emerging Research Perspectives and Future Directions in Fluoro Organic Chemistry

Development of Novel and Green Fluorination Strategies for Complex Architectures

The synthesis of complex fluorinated molecules like 2,2-difluoro-2-(4-fluorophenyl)ethanol traditionally relies on multi-step processes that can involve hazardous reagents and conditions. The development of more efficient, selective, and environmentally benign fluorination methods is a critical area of ongoing research.

Novel Fluorination Reagents and Methods: Recent advancements have moved beyond classical methods toward more sophisticated strategies. Modern electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), offer greater stability and selectivity, making them suitable for the late-stage fluorination of complex molecules. mdpi.com Photocatalytic methods, in particular, represent a significant leap forward. For instance, the use of a decatungstate anion with NFSI enables the direct fluorination of unactivated C-H bonds under mild, visible-light conditions. brittonsfu.com Such a strategy could conceptually be applied to derivatives of 2,2-difluoro-2-(4-fluorophenyl)ethanol to create more complex architectures without the need for pre-functionalization. Another innovative approach involves the use of hypervalent iodine reagents to promote the α-fluorination of ketone precursors under mild conditions. nih.gov

Table 1: Comparison of Selected Modern Fluorinating Reagents

| Reagent Class | Example | Typical Application | Key Advantages |

|---|---|---|---|

| Electrophilic N-F Reagents | N-fluorobenzenesulfonimide (NFSI) | Photocatalytic C-H fluorination | High functional group tolerance, suitable for late-stage functionalization. mdpi.combrittonsfu.com |

| Electrophilic N-F Reagents | Selectfluor | Electrophilic fluorination of enolates, aromatic rings | Bench-stable, crystalline solid, minimal byproduct formation. mdpi.comcas.cn |

| Hypervalent Iodine Reagents | Iodosylarenes (in situ) | α-fluorination of ketones | Mild reaction conditions. nih.gov |

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the development of solvent-free reaction conditions and the use of biosourced or "ecocatalysts." mdpi.comresearchgate.net For example, catalysts derived from metal-hyperaccumulating plants have been shown to be effective in promoting reactions like the synthesis of α-hydroxyphosphonates. mdpi.com While not yet applied to the synthesis of fluorinated alcohols, this represents a future direction for creating more sustainable catalytic systems. Furthermore, biocatalytic methods, using enzymes to perform selective fluorination or related transformations, offer the potential for highly efficient and environmentally friendly syntheses.

Exploration of Catalytic Applications Beyond Compound Synthesis (e.g., as Reaction Media and Promoters)

Fluorinated alcohols are not just synthetic targets; their unique physical properties make them highly effective as reaction media and promoters in catalysis. Possessing a combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, they can stabilize transition states and activate substrates in ways that conventional solvents cannot.

While research has predominantly focused on smaller fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), the structural features of 2,2-difluoro-2-(4-fluorophenyl)ethanol suggest it could exhibit similar beneficial properties. The gem-difluoro group adjacent to the hydroxyl-bearing carbon significantly increases the acidity of the hydroxyl proton, making it a powerful hydrogen-bond donor. libretexts.org

This potent hydrogen-bonding capability is crucial for activating electrophiles. For instance, fluorinated alcohols have been shown to activate C-F bonds in benzyl (B1604629) fluoride (B91410) for Friedel-Crafts reactions, a transformation that is otherwise challenging. nih.gov It is plausible that 2,2-difluoro-2-(4-fluorophenyl)ethanol could serve a similar role, acting as a "template" to organize reactants and lower activation energy barriers for a variety of organic transformations, including C-H functionalization and oxidation reactions. acs.org The exploration of this compound as a recyclable, fluorous solvent or catalytic additive is a promising avenue for future research.

Advanced Computational Tools for Predicting Reactivity and Structural Properties

Computational chemistry has become an indispensable tool in modern organofluorine research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. Density Functional Theory (DFT) is a particularly powerful method for studying fluorinated compounds.

Predicting Reactivity and Mechanisms: For a molecule like 2,2-difluoro-2-(4-fluorophenyl)ethanol, DFT calculations can be employed to understand its conformational preferences, the acidity (pKa) of its hydroxyl group, and its potential interactions with other molecules. acs.orgresearchgate.net For example, computational studies on benzyl fluoride have been used to investigate the mechanism of C-F activation, revealing that hydrogen-bond donor solvents stabilize the transition state through specific interactions with the fluorine atom. nih.gov Similar DFT studies on 2,2-difluoro-2-(4-fluorophenyl)ethanol could predict its efficacy as a hydrogen-bond-donating solvent or catalyst and help in designing reactions where it could be employed. Calculations of frontier molecular orbitals (HOMO/LUMO) can also provide insights into its reactivity in potential electrocatalytic applications. acs.org

Table 2: Potential Applications of Computational Tools for 2,2-difluoro-2-(4-fluorophenyl)ethanol

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Conformational energy, pKa, transition state stabilization | Guiding its use as a catalyst or reaction promoter. nih.govacs.org |

| DFT (HOMO/LUMO analysis) | Electron distribution and energy levels | Predicting behavior in electrocatalytic oxidation/reduction. acs.org |

| Deep Learning Models | Bioactivity changes upon structural modification | In silico screening of derivatives for pharmaceutical applications. researchgate.net |

In Silico Design and Screening: Beyond mechanistic studies, advanced computational tools, including machine and deep learning, are emerging for the prediction of biological activity. Recently developed models are being trained specifically to predict how fluorine substitution impacts a compound's interaction with biological targets. researchgate.net Such tools could be used to computationally screen virtual libraries of compounds derived from the 2,2-difluoro-2-(4-fluorophenyl)ethanol scaffold, accelerating the discovery of new bioactive molecules.

Sustainable and Scalable Synthesis of Fluorinated Building Blocks

The transition of a fluorinated compound from a laboratory curiosity to a commercially viable building block depends on the development of sustainable and scalable synthetic processes. biesterfeld.no Fluorinated building blocks are crucial intermediates in the pharmaceutical and agrochemical industries, and there is a constant demand for safer, more cost-effective, and environmentally responsible production methods. olemiss.edubeilstein-journals.org

Sustainable Synthesis Pathways: Sustainability in this context involves moving away from hazardous, traditional fluorination methods like the Halex or Balz-Schiemann reactions, which often require harsh conditions and produce significant waste. cas.cnnih.gov Modern approaches focus on using more benign fluoride sources and developing catalytic cycles that minimize stoichiometric waste. Decarboxylative fluorination, which uses readily available carboxylic acids as precursors, is one such promising strategy that avoids the need for pre-functionalized starting materials. nih.gov The development of a robust, catalytic, and sustainable route to 2,2-difluoro-2-(4-fluorophenyl)ethanol from simple, abundant feedstocks remains a key objective for its potential large-scale application.

Challenges in Scalability: Scaling up organofluorine synthesis presents unique challenges. Reactions that work well on a lab scale may become problematic on an industrial scale due to issues with heat management, reagent handling (e.g., gaseous or highly corrosive reagents), and cost. biesterfeld.no Therefore, process development must focus on robust, reproducible, and safe reaction conditions. The ideal scalable synthesis for 2,2-difluoro-2-(4-fluorophenyl)ethanol would likely involve a continuous flow process, which can offer better control over reaction parameters and enhance safety compared to traditional batch processing. As the demand for complex fluorinated intermediates grows, the development of such scalable and sustainable syntheses will be paramount.

Q & A

Q. What are the common synthetic routes for 2,2-difluoro-2-(4-fluorophenyl)ethanol, and how do reaction conditions influence yield?

The synthesis often involves catalytic hydrogenation or fluorination of precursor ketones. For example, α,α-difluoroacetamide derivatives can undergo hydrolysis in basic ethanol to yield fluorinated alcohols . Key factors include:

- Catalyst selection : Ru/ZrO₂·xH₂O catalysts are effective for hydrogenation of fluorinated intermediates .

- Base and solvent : Sodium hydroxide in ethanol facilitates deprotection and hydrolysis, with hydrogen peroxide aiding in oxidation steps .

- Temperature : Elevated temperatures (e.g., 70°C) improve reaction rates but may increase side-product formation .

| Example Reaction Conditions |

|---|

| Precursor: N,N-diethyl-2,2-difluoro-2-(4-fluorophenyl)acetamide |

| Solvent: Ethanol |

| Base: 3M NaOH |

| Temperature: 70°C |

| Yield: ~70–80% |

Q. How is 2,2-difluoro-2-(4-fluorophenyl)ethanol characterized structurally?

Key techniques include:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving fluorine atom positions and hydrogen-bonding networks .

- NMR spectroscopy : ¹⁹F NMR distinguishes between geminal and vicinal fluorine atoms, while ¹H NMR identifies hydroxyl and aromatic protons .